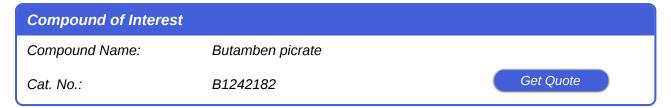


An In-depth Technical Guide to the Crystal Structure Analysis of Butamben Picrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data expected from a crystal structure analysis of **Butamben picrate**. While a specific, publicly available crystal structure for **Butamben picrate** has not been identified in major crystallographic databases, this document outlines the standard experimental protocols required for its determination and analysis.

Introduction to Butamben Picrate

Butamben picrate is an organoammonium salt formed from the local anesthetic Butamben and picric acid.[1] It combines the therapeutic action of Butamben with the properties of picric acid. Understanding its three-dimensional crystal structure is crucial for elucidating structure-activity relationships, assessing stability, and informing drug formulation processes. X-ray crystallography is the definitive method for determining the precise atomic arrangement in a crystalline solid.

Physicochemical Data

A summary of the known quantitative data for **Butamben picrate** is presented below.



Property	Value	Source
Molecular Formula	C28H33N5O11	PubChem[1]
Molecular Weight	615.6 g/mol	PubChem[1]
IUPAC Name	bis(butyl 4- aminobenzoate);2,4,6- trinitrophenol	PubChem[1]
CAS Number	577-48-0	ChemicalBook[2]

Hypothetical Crystallographic Data

A single-crystal X-ray diffraction experiment would yield the following types of data, which are essential for a complete structural analysis. The table below is a template for the expected parameters.



Parameter	Expected Data
Crystal System	e.g., Monoclinic, Orthorhombic
Space Group	e.g., P21/c
Unit Cell Dimensions	a = [A], b = [A], c = [A]
$\alpha = [°], \beta = [°], \gamma = [°]$	
Cell Volume (V)	[ų]
Molecules per Unit Cell (Z)	[integer]
Calculated Density (ρ)	[g/cm³]
Absorption Coefficient (μ)	[mm ⁻¹]
Reflections Collected	[integer]
Unique Reflections	[integer]
R-factor (R ₁)	[%]
Weighted R-factor (wR2)	[%]
Goodness-of-fit (S)	[value]

Experimental Protocols

The following sections detail the standard methodologies for the synthesis, crystallization, and crystal structure determination of **Butamben picrate**.

Synthesis and Crystallization of Butamben Picrate

The synthesis of **Butamben picrate** is typically achieved by the reaction of Butamben with picric acid in an appropriate solvent. The subsequent crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction.

Materials:

Butamben



- · Picric acid
- Solvents (e.g., ethanol, methanol, acetone, dichloromethane)

Protocol:

- Synthesis: Dissolve equimolar amounts of Butamben and picric acid in a minimal amount of a suitable solvent (e.g., ethanol). Stir the solution at room temperature for a designated period (e.g., 1-2 hours) to allow for salt formation.
- Crystallization: The resulting solution can be subjected to various crystallization techniques to grow single crystals:
 - Slow Evaporation: The solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks.
 - Solvent Diffusion: A solution of the **Butamben picrate** is carefully layered with a miscible anti-solvent (a solvent in which the compound is less soluble). Crystals form at the interface of the two solvents.
 - Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the core experimental technique for determining the crystal structure.

Protocol:

- Crystal Mounting: A suitable single crystal of **Butamben picrate** is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The
 crystal is cooled to a low temperature (typically 100 K) to reduce thermal vibrations of the
 atoms. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å)
 are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are
 collected on a detector.



- Data Processing: The collected diffraction data are processed to determine the unit cell
 parameters and to integrate the intensities of the diffraction spots. This step also involves
 applying corrections for various experimental factors (e.g., Lorentz and polarization effects,
 absorption).
- Structure Solution and Refinement:
 - Structure Solution: The processed data are used to solve the phase problem and obtain an initial electron density map. For small molecules like **Butamben picrate**, direct methods are typically successful.
 - Structure Refinement: An atomic model is built into the electron density map. The positions
 and displacement parameters of the atoms are then refined against the experimental data
 using a least-squares minimization procedure to improve the agreement between the
 calculated and observed structure factors.

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the logical flow of the experimental and computational steps involved in the crystal structure analysis of **Butamben picrate**.

Caption: Experimental workflow for **Butamben picrate** crystal structure analysis.

This guide provides a foundational understanding of the necessary steps and expected outcomes for the crystal structure analysis of **Butamben picrate**. The successful application of these protocols will enable the detailed structural characterization of this important pharmaceutical compound.

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